![molecular formula C15H11ClN4O B1414261 N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-35-8](/img/structure/B1414261.png)
N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
“N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two series of imidazo[1,2-a]pyridine derivatives were synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .Molecular Structure Analysis
The molecular structure of “N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is based on the imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are compatible with a broad range of functional groups .Scientific Research Applications
Organic Synthesis
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide: is a valuable heterocyclic scaffold in organic synthesis. Its structure is conducive to various chemical reactions, making it a versatile intermediate for synthesizing a wide range of organic compounds. The compound can undergo radical reactions for direct functionalization, which is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound’s core structure is recognized as a “privileged scaffold” due to its potential for drug discovery. It can be used to create molecules with a high probability of interacting with biological targets, such as enzymes or receptors .
Catalysis
This compound can act as a ligand for transition metals, forming complexes that are useful in catalysis. For example, it can be involved in the oxidation of catechols in the presence of copper salts, which is a reaction relevant to various industrial processes .
Future Directions
The future directions for “N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and its derivatives could involve further exploration of their pharmacological activities . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a potential area of focus .
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-13-3-1-11(2-4-13)10-18-19-15(21)12-5-7-20-8-6-17-14(20)9-12/h1-10H,(H,19,21)/b18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXAAOUGJHQLIF-VCHYOVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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